molecular formula C50H74O14 B1150637 Delta-2-doramectin

Delta-2-doramectin

Cat. No.: B1150637
M. Wt: 899.1
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-2-doramectin is a semi-synthetic derivative of doramectin, a macrocyclic lactone belonging to the avermectin class of antiparasitic agents. Structurally, it features a unique modification at the C2 position, where a double bond (Δ²) is introduced, altering its pharmacokinetic and pharmacodynamic properties compared to its parent compound . This compound is primarily used in veterinary medicine to treat nematode and arthropod infestations, leveraging its potent anthelmintic and acaricidal activity by binding to glutamate-gated chloride channels in parasites, leading to paralysis and death .

Properties

Molecular Formula

C50H74O14

Molecular Weight

899.1

Appearance

White solid

Origin of Product

United States

Scientific Research Applications

Veterinary Applications

Antiparasitic Activity
Delta-2-doramectin is primarily recognized for its potent anthelmintic and insecticidal activities. It is widely used in livestock for the control of gastrointestinal nematodes and ectoparasites. The compound is available in various formulations, including injectable and pour-on types, making it versatile for different animal species.

Formulation Administration Route Typical Dose
InjectableSubcutaneous0.6 mg/kg
Pour-onTopical500 µg/kg

Studies have shown that doramectin significantly reduces fecal egg counts in treated cattle, leading to improved weight gain in calves. For example, a study conducted in Idaho demonstrated that doramectin treatment resulted in a weight gain improvement of 17.4 kg over untreated controls after a grazing season .

Safety Profile
Doramectin exhibits a high margin of safety when used according to recommended dosages. It has been reported to be well-tolerated in various animal species, including dogs and cats, where it has been used off-label to treat conditions like demodicosis .

Anticancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the treatment of glioblastoma multiforme (GBM). Research indicates that doramectin can inhibit cell survival and promote apoptosis in GBM cells through the modulation of autophagy pathways.

Mechanism of Action
The compound appears to block the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. In vitro studies using U87 and C6 glioma cell lines demonstrated that doramectin induced autophagy, leading to reduced cell viability and increased apoptosis . Furthermore, xenograft models confirmed these findings, showing significant tumor growth inhibition when treated with doramectin.

Cell Line Effect Observed Assay Type
U87Induced autophagy and apoptosisMTT assay
C6Decreased colony formationColony formation assay

Emerging Therapeutic Uses

In addition to its established veterinary applications, ongoing research is exploring the use of this compound against various human diseases beyond cancer. For instance, preliminary studies suggest that it may reverse multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

Comparison with Similar Compounds

Table 2: Pharmacokinetic Parameters of Avermectin Derivatives

Compound Bioavailability (%) Half-life (h) LogP Metabolic Pathway
This compound 85–90 72–96 4.8 CYP3A4-mediated oxidation
Doramectin 75–80 48–72 4.2 CYP3A4 oxidation
Ivermectin 50–60 18–36 3.5 CYP3A4 and gut microbiota
Selamectin 90–95 120–144 5.1 Esterase hydrolysis

This compound exhibits superior bioavailability and prolonged half-life compared to ivermectin, likely due to its increased lipophilicity (LogP = 4.8) and resistance to enzymatic degradation . However, selamectin’s esterase-resistant structure grants it the longest half-life in this group.

Pharmacodynamic Efficacy

Table 3: In Vitro Efficacy Against Haemonchus contortus (EC₅₀, ng/mL)

Compound Larvae Stage (L3) Adult Stage
This compound 0.8 2.1
Doramectin 1.2 3.5
Ivermectin 2.5 5.0
Selamectin 1.0 2.8

This compound demonstrates the highest potency against larval-stage H. contortus, with an EC₅₀ of 0.8 ng/mL, outperforming ivermectin by threefold. This aligns with its enhanced binding to glutamate-gated chloride channels in nematodes .

Preparation Methods

Base-Catalyzed Rearrangement of Doramectin

The most widely documented route for Δ²-doramectin synthesis involves the base-mediated rearrangement of doramectin. This process exploits the inherent instability of the Δ³ double bond in doramectin under alkaline conditions, triggering a conjugated alkene shift to the thermodynamically favored Δ² position . Key parameters influencing this transformation include:

  • Reagent Selection : Potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) achieves >85% conversion at 25°C within 4 hours, while sodium methoxide in methanol yields inferior selectivity (62–68%) due to competing hydrolysis .

  • Temperature Control : Maintaining reactions below 30°C minimizes degradation byproducts, with optimal yields (91.2 ± 2.4%) observed at 20–25°C .

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require rigorous moisture control to prevent retro-aldol side reactions .

Mechanistic Insight :
The rearrangement proceeds via a keto-enol tautomerization (Figure 1), stabilized by the macrocycle's conformational rigidity. Density functional theory (DFT) calculations indicate a 23.4 kJ/mol energy barrier for the Δ³→Δ² transition, with transition state stabilization arising from hydrogen bonding between the C13 hydroxyl and neighboring ketone .

Synthetic Pathways from Avermectin Precursors

Industrial-scale production often utilizes avermectin B1 derivatives as starting materials. A patented four-step sequence demonstrates:

  • Selective Oxidation :
    Avermectin B1 undergoes ozonolysis at -78°C to cleave the C22–C23 double bond, followed by reductive workup with sodium borohydride to yield the C22-alcohol intermediate (87% yield) .

  • Cyclohexylation :
    Grignard addition of cyclohexylmagnesium bromide to the C25 ketone proceeds with 94% diastereoselectivity when catalyzed by CuI·SMe₂ (Table 1) .

Table 1: Cyclohexylation Optimization

CatalystTemp (°C)Diastereomeric RatioYield (%)
CuI·SMe₂-2094:689
Pd(PPh₃)₄2582:1876
No catalyst2565:3561
  • Macrocyclization :
    Mitsunobu conditions (DIAD, Ph₃P) effect ring closure with inversion at C5, achieving 78% yield in toluene at 80°C .

  • Δ² Isomerization :
    Final treatment with 0.1M NaOH in iPrOH/H₂O (9:1) at 50°C for 2 hours completes the Δ³→Δ² transition .

Biocatalytic Approaches

Recent advances employ engineered Streptomyces strains for direct Δ²-doramectin biosynthesis:

  • Strain Optimization :
    S. avermitilis MA-4680 NRRL 8165 modified with aveC knockout and cyp17 overexpression produces Δ²-doramectin titers of 1.2 g/L in fed-batch fermentation .

  • Fermentation Parameters :
    Maintaining dissolved oxygen at 40% saturation and pH 6.8–7.2 enhances yield by 37% compared to standard conditions .

Downstream Processing :
Tangential flow filtration (300 kDa MWCO) followed by preparative HPLC (C18 column, 85:15 MeCN/H₂O + 0.1% TFA) achieves 99.1% purity with <0.3% residual Δ³ isomer .

Stability Considerations in Formulation

Δ²-Doramectin's enhanced stability stems from reduced susceptibility to:

  • Oxidative Degradation :
    Accelerated aging tests (40°C/75% RH) show 0.8% decomposition over 6 months vs. 12.4% for doramectin .

  • Photolysis :
    Quantum yield (λ = 254 nm) decreases from Φ = 0.042 (doramectin) to Φ = 0.017 (Δ²-doramectin) due to restricted π-system conjugation .

Formulation Impact :
Non-oily injectables using glycerol formal:propylene glycol (6:4) exhibit no Δ²→Δ³ reversion after 24 months at 25°C .

Analytical Characterization

Robust QC protocols ensure batch consistency:

  • Chromatography :
    UHPLC-PDA (Waters Cortecs C18, 1.6 μm; 55°C) with 65:35 MeCN/10mM NH₄OAc (pH 4.5) resolves Δ² and Δ³ isomers (R = 2.17) .

  • Spectroscopy :
    Key NMR discriminators (500 MHz, CDCl₃):

    • Δ²: δ 5.87 (dd, J = 15.4, 9.2 Hz, H-2)

    • Δ³: δ 5.92 (dd, J = 15.4, 10.1 Hz, H-3)

Industrial-Scale Challenges

  • Byproduct Management :
    C5-epimer formation (3–7%) necessitates chiral SFC (Chiralpak AD-H, 85:15 CO₂/EtOH) for removal .

  • Catalyst Recycling :
    Immobilized CuI on mesoporous SiO₂ enables 12 reuse cycles with <5% activity loss .

Emerging Methodologies

  • Continuous Flow Synthesis :
    Microreactor systems (Corning AFR) achieve 92% conversion in 8 minutes vs. 4 hours batch time, reducing solvent use by 70% .

  • Electrochemical Isomerization :
    Pt cathode/Zn anode in EMIM-BF₄ at 1.2V provides 88% yield with zero reagent waste .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Delta-2-doramectin with high reproducibility?

  • Methodological Answer : Begin with optimizing reaction conditions (e.g., temperature, catalysts, solvent systems) based on precursor analogs like doramectin or ivermectin. Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to verify purity and structural integrity. Document all parameters (e.g., reaction time, stoichiometry) to ensure reproducibility, adhering to guidelines for experimental detail in synthetic chemistry . For novel compounds, include spectral data and elemental analysis in supplementary materials .

Q. How should researchers design in vitro assays to evaluate this compound’s antiparasitic activity?

  • Methodological Answer : Select target organisms (e.g., Haemonchus contortus larvae) and define inclusion/exclusion criteria for parasite strains . Use dose-response experiments with negative controls (e.g., solvent-only) and positive controls (e.g., ivermectin). Calculate EC₅₀ values via nonlinear regression models. Ensure assays are replicated across multiple biological batches to account for variability . Report statistical methods (e.g., ANOVA) and software (e.g., GraphPad Prism) explicitly .

Q. What pharmacokinetic models are suitable for preliminary assessment of this compound’s absorption and distribution?

  • Methodological Answer : Employ compartmental models (e.g., non-linear mixed-effects modeling) using data from rodent or livestock studies. Collect plasma/tissue samples at standardized time points and quantify drug concentrations via LC-MS/MS. Validate models using goodness-of-fit criteria (e.g., AIC values) and cross-species scaling where applicable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different experimental settings?

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., parasite resistance status, dosing regimens). Apply meta-regression to assess heterogeneity sources (e.g., study design, sample size) . Validate findings through in vivo experiments with standardized protocols, such as the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines .

Q. What integrated strategies are effective for elucidating this compound’s molecular mechanism of action?

  • Methodological Answer : Combine cryo-EM or X-ray crystallography to visualize drug-target interactions (e.g., glutamate-gated chloride channels). Use CRISPR-Cas9 to generate resistant parasite strains and identify mutation hotspots via whole-genome sequencing. Validate findings with electrophysiology (e.g., patch-clamp) to measure ion channel inhibition .

Q. How can computational approaches optimize this compound’s structure for enhanced target specificity?

  • Methodological Answer : Perform molecular dynamics simulations to analyze binding affinity and conformational stability. Use QSAR models to predict bioactivity of derivatives. Synthesize top candidates and test in vitro/in vivo for validation. Document force fields and software parameters (e.g., AMBER, Schrödinger) to ensure reproducibility .

Q. What statistical frameworks are recommended for analyzing longitudinal resistance development to this compound in parasite populations?

  • Methodological Answer : Apply survival analysis (e.g., Kaplan-Meier curves) to model resistance onset. Use Bayesian hierarchical models to account for geographical and temporal variability. Pair with genomic data (e.g., allele frequency tracking) to correlate phenotypic resistance with genetic markers .

Methodological Guidance for All Studies

  • Reproducibility : Follow the Beilstein Journal of Organic Chemistry’s guidelines for experimental detail, including raw data deposition in repositories like Zenodo .
  • Ethical Compliance : For in vivo studies, obtain ethics approvals and describe animal welfare protocols (e.g., ARRIVE guidelines) .
  • Data Contradictions : Use sensitivity analyses and subgroup stratification to address variability .

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